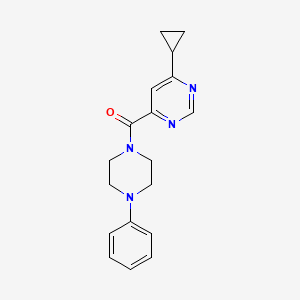
4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine
説明
4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine is a synthetic organic compound with the molecular formula C18H20N4O It is characterized by the presence of a cyclopropylpyrimidine ring and a phenylpiperazine moiety connected through a methanone linkage
特性
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(17-12-16(14-6-7-14)19-13-20-17)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXELCFPZUOXQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyclopropylpyrimidine: The cyclopropylpyrimidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Synthesis of Phenylpiperazine: The phenylpiperazine moiety is prepared by reacting phenylhydrazine with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the cyclopropylpyrimidine and phenylpiperazine intermediates using a methanone linker. This step may require the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenylpiperazine or cyclopropylpyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- (6-Cyclopropylpyrimidin-4-yl)-(4-methylpiperazin-1-yl)methanone
- (6-Cyclopropylpyrimidin-4-yl)-(4-ethylpiperazin-1-yl)methanone
- (6-Cyclopropylpyrimidin-4-yl)-(4-isopropylpiperazin-1-yl)methanone
Uniqueness
4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine is unique due to the presence of the phenyl group on the piperazine ring, which may confer specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


